molecular formula C16H15NO4S B13139319 N-(9H-Fluorene-2-sulfonyl)-L-alanine CAS No. 56211-81-5

N-(9H-Fluorene-2-sulfonyl)-L-alanine

Cat. No.: B13139319
CAS No.: 56211-81-5
M. Wt: 317.4 g/mol
InChI Key: KABXPHORPWEBHD-JTQLQIEISA-N
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Description

N-(9H-Fluorene-2-sulfonyl)-L-alanine is a synthetic amino acid derivative featuring a fluorene-based sulfonyl group attached to the α-amino position of L-alanine. The compound combines the rigid aromatic fluorene scaffold with a sulfonamide linkage, which confers unique steric and electronic properties.

This compound is hypothesized to serve as a building block in peptide synthesis or medicinal chemistry, leveraging the fluorene group’s hydrophobicity for enhanced membrane permeability and the sulfonamide group’s role in hydrogen bonding or enzyme inhibition .

Properties

CAS No.

56211-81-5

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-2-ylsulfonylamino)propanoic acid

InChI

InChI=1S/C16H15NO4S/c1-10(16(18)19)17-22(20,21)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9-10,17H,8H2,1H3,(H,18,19)/t10-/m0/s1

InChI Key

KABXPHORPWEBHD-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Fluorene-2-sulfonyl)-L-alanine typically involves the reaction of 9H-fluorene-2-sulfonyl chloride with L-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Fluorene-2-sulfonyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfonamide derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfonamide derivatives

    Substitution: Various substituted sulfonyl derivatives

Scientific Research Applications

N-(9H-Fluorene-2-sulfonyl)-L-alanine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent due to its sulfonamide moiety, which is known for its antibacterial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(9H-Fluorene-2-sulfonyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Applications/Findings
This compound (Target) Fluorene-2-sulfonyl ~C₁₆H₁₅NO₄S* ~350–400* Potential peptide synthesis, enzyme inhibition
3-{[(Fmoc)amino}-N-(phenylsulfonyl)-L-alanine Fmoc, phenylsulfonyl C₂₄H₂₂N₂O₆S 466.508 Solid-phase peptide synthesis
N-[(4-Fluorophenyl)sulfonyl]-L-alanine 4-Fluorophenylsulfonyl C₉H₁₀FNO₄S 246.235 Medicinal chemistry (electron-withdrawing groups)
3-[(2,4-Dinitrophenyl)amino]-N-(Fmoc)-L-alanine Fmoc, dinitrophenylamino C₂₄H₂₀N₄O₈S 524.50* Tagging in biochemical assays
N-(3-Indolylacetyl)-L-alanine Indole-3-acetyl C₁₃H₁₄N₂O₃ 246.26 Biomarker in NSCLC chemoimmunotherapy

*Estimated based on analogous structures.

Key Differences

Substituent Bulk and Hydrophobicity :

  • The fluorene-2-sulfonyl group in the target compound introduces significant steric hindrance compared to phenylsulfonyl () or 4-fluorophenylsulfonyl () groups. This bulk may reduce solubility in aqueous media but enhance lipid bilayer penetration .
  • In contrast, N-(3-Indolylacetyl)-L-alanine () contains an indole ring, which is less hydrophobic than fluorene but offers π-stacking capabilities for biomolecular interactions.

The 4-fluorophenylsulfonyl group () introduces electronegativity, enhancing stability against enzymatic degradation compared to non-fluorinated analogues.

Biological Relevance: N-(3-Indolylacetyl)-L-alanine has been identified as a prognostic biomarker in non-small cell lung cancer (NSCLC), with low levels correlating with longer progression-free survival .

Research Findings

  • : Fmoc-phenylsulfonyl-L-alanine derivatives are utilized in SPPS, with the sulfonamide group resisting cleavage under standard acidic conditions (e.g., TFA) .

Biological Activity

N-(9H-Fluorene-2-sulfonyl)-L-alanine, a derivative of L-alanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorene moiety, which is known to enhance the pharmacological properties of amino acids. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of L-alanine with a suitable sulfonylating agent that incorporates the fluorene structure. The reaction conditions can significantly influence the yield and purity of the final product. The following general scheme outlines the synthetic pathway:

  • Starting Materials : L-alanine and 9H-fluorene-2-sulfonyl chloride.
  • Reaction Conditions : Typically conducted in an organic solvent under inert atmosphere to prevent moisture interference.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

This compound exhibits various biological activities attributed to its structural features:

  • Anticancer Activity : Preliminary studies indicate that compounds with fluorene substituents can inhibit tumor growth by inducing apoptosis in cancer cells. This is often mediated through mitochondrial pathways and activation of caspases, which are crucial for the apoptotic process .
  • Antioxidant Properties : The presence of the fluorene moiety may contribute to antioxidant activity, helping to scavenge free radicals and reduce oxidative stress in biological systems.
  • Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes, impacting metabolic pathways relevant to disease states.

Case Studies

  • Anticancer Efficacy :
    • In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values were found to be comparable to established chemotherapeutic agents, suggesting its potential as a therapeutic candidate .
CompoundCell LineIC50 (µM)Mechanism
This compoundA5495.0Apoptosis induction
5-FluorouracilA5494.98Antimetabolite
  • Antioxidant Activity :
    • A study evaluating the antioxidant capacity revealed that this compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, indicating its role in mitigating oxidative damage .

Research Findings

Recent research has focused on optimizing the synthesis and evaluating the biological activity of this compound through various assays:

  • Cell Viability Assays : MTT assays demonstrated that treatment with this compound resulted in decreased viability of cancer cells in a dose-dependent manner.
  • Apoptosis Assays : Flow cytometry analysis confirmed that exposure to this compound increased the percentage of apoptotic cells compared to controls.

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